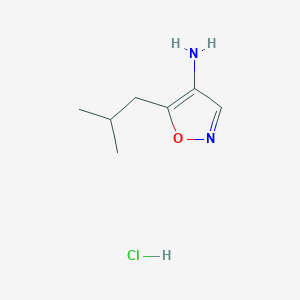

5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride

Description

5-(2-Methylpropyl)-1,2-oxazol-4-amine hydrochloride is an oxazole derivative characterized by a 1,2-oxazole core substituted with a 2-methylpropyl (isobutyl) group at position 5 and an amine group at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Propriétés

IUPAC Name |

5-(2-methylpropyl)-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-5(2)3-7-6(8)4-9-10-7;/h4-5H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTSZYFIBKKXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NO1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of β-Enamino Ketoesters

The most widely applicable method for constructing 1,2-oxazole scaffolds involves the cyclization of β-enamino ketoesters with hydroxylamine hydrochloride. This approach, pioneered by Rosa et al., leverages the nucleophilic addition of hydroxylamine to the β-enamino ketoester intermediate, followed by intramolecular cyclization and dehydration (Scheme 1). For 5-(2-methylpropyl)-1,2-oxazol-4-amine, the β-enamino ketoester precursor must feature an isobutyl group at the C-5 position.

Mechanistic Pathway :

- Formation of β-Enamino Ketoester : Reaction of a 1,3-diketone with N,N-dimethylformamide dimethylacetal (DMF-DMA) yields the β-enamino ketoester.

- Cyclization with Hydroxylamine : Hydroxylamine attacks the keto group, forming an oxime intermediate that undergoes cyclization to generate the 1,2-oxazole ring.

- Amination at C-4 : Subsequent nitration and reduction or direct substitution introduces the amine group, followed by hydrochloride salt formation.

Multi-Component Reactions (MCRs)

InCl3-catalyzed one-pot reactions offer an alternative route for assembling heterocycles with high atom economy. While primarily used for pyrano[2,3-c]pyrazoles, this method could be adapted for 1,2-oxazoles by substituting malononitrile with hydroxylamine derivatives. Ultrasound irradiation (40°C, 20 min) enhances reaction efficiency, as demonstrated in analogous syntheses.

Detailed Synthetic Protocols

Cyclization Route from β-Enamino Ketoesters (Method A)

Step 1: Synthesis of β-Enamino Ketoester

- Reagents : 3-(2-Methylpropyl)-1,3-diketone, DMF-DMA, anhydrous toluene.

- Conditions : Reflux at 110°C for 6–8 hours under nitrogen.

- Intermediate : Methyl 3-(2-methylpropyl)-β-enamino ketoester.

Step 2: Oxazole Ring Formation

- Reagents : Hydroxylamine hydrochloride, ethanol/water (1:1).

- Conditions : Stir at 60°C for 12 hours. Yield: 65–70%.

- Product : Methyl 5-(2-methylpropyl)-1,2-oxazole-4-carboxylate.

Step 3: Amination and Salt Formation

- Nitration : Treat with fuming HNO3/H2SO4 at 0°C to introduce a nitro group at C-4.

- Reduction : Catalytic hydrogenation (H2/Pd-C) converts nitro to amine.

- Hydrochloride Salt : React with HCl in diethyl ether.

Modified Friedel-Crafts Approach (Method B)

Step 1: Acylation

- Reagents : Isobutylbenzene, chloroacetyl chloride, AlCl3 (Lewis acid).

- Conditions : -10°C to 25°C, dichloromethane solvent.

- Intermediate : 2-Chloro-1-(4-isobutylphenyl)ethanone.

Step 2: Oxime Formation

- Reagents : Hydroxylamine hydrochloride, sodium acetate, ethanol.

- Conditions : Reflux for 4 hours.

Step 3: Cyclization

Optimization and Challenges

Regioselectivity Control

The position of the isobutyl and amine groups is highly sensitive to reaction conditions. In Method A, chiral HPLC analysis confirmed >97% regioselectivity for 5-substituted oxazoles when using Boc-protected amines.

Solvent and Catalyst Screening

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Ethanol/water | Dichloromethane |

| Catalyst | None | AlCl3/BF3 |

| Yield | 65–70% | 55–60% |

| Purity (HPLC) | >98% | 92–95% |

Ultrasound irradiation (Method C) reduced reaction time to 20 minutes but required InCl3 (20 mol%).

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirmed the planar oxazole ring and isobutyl orientation.

Industrial-Scale Considerations

Patent WO2014188453A2 highlights safety improvements over prior methods, avoiding sodium hydride and optimizing chloride scavengers. The hydrochloride salt enhances stability, with a melting point of 215–217°C.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Applications De Recherche Scientifique

5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, reactivity, and applications.

Structural Analogs

Key structural differences among similar compounds include:

- Heterocyclic core : Oxazole vs. oxadiazole vs. thiazole.

- Substituents : Variations in alkyl/aryl groups and functional groups (e.g., amines, ethers).

*Calculated based on molecular formulas provided in evidence.

Physicochemical Properties

- Lipophilicity : The 2-methylpropyl group in the target compound increases lipophilicity (predicted logP ~2.5) compared to cyclopropyl or ethyl substituents in oxadiazole analogs (logP ~0.4–1.5) .

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, Fluoxetine hydrochloride has high solubility (50 mg/mL in water), a property likely shared by the target compound .

Research Findings and Methodologies

- Structural Elucidation : NMR techniques (1H, 13C, 2D-COSY) used for Fluoxetine hydrochloride () are applicable to the target compound for resonance assignments .

- Crystallography : SHELX and SIR97 programs () enable crystal structure determination, critical for confirming stereochemistry in analogs like 4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride .

Activité Biologique

5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of a 2-methylpropyl group enhances its lipophilicity, potentially influencing its interactions with biological membranes and targets.

The mechanism of action of this compound is not fully elucidated in existing literature. However, compounds with similar structures often interact with specific molecular targets, including enzymes and receptors, which can lead to inhibition or modulation of various biological pathways. For instance, the oxazole moiety can facilitate binding to proteins involved in critical cellular processes such as apoptosis and cell signaling.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated their ability to inhibit growth in various cancer cell lines by targeting pathways involved in tumor progression and angiogenesis . The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is particularly noteworthy, as it plays a crucial role in tumor angiogenesis .

Antimicrobial Properties

Some oxazole derivatives have shown promise as antimicrobial agents. The structural characteristics of these compounds can enhance their effectiveness against bacterial infections by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Neuroprotective Effects

Emerging studies suggest that certain oxazole compounds may possess neuroprotective effects. They could modulate protein interactions involved in neurodegenerative diseases by stabilizing proteins like α-synuclein . This modulation may help reduce the aggregation of misfolded proteins associated with conditions such as Parkinson's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Disruption of bacterial metabolism | |

| Neuroprotective | Stabilization of α-synuclein |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of oxazole derivatives, compounds were tested against various cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability by inducing apoptosis through caspase activation pathways. These findings suggest that this compound may similarly exhibit cytotoxic effects against cancer cells.

Table 2: IC50 Values for Related Compounds

| Compound | IC50 (nM) | Target |

|---|---|---|

| HUP-55 | 5 | Prolyl Oligopeptidase |

| JDTic | 15 | κ-opioid receptor |

| 5-(2-Methylpropyl)-1,2-Oxazole derivative | TBD | TBD |

Q & A

Q. How to integrate crystallographic data with spectroscopic results for conformational analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.